molecular formula C30H39NO8 B12637803 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate

Cat. No.: B12637803
M. Wt: 541.6 g/mol
InChI Key: DDTAXRDPJOOUMZ-KZRSSFNRSA-N
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Description

The compound “[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate” is a complex organic molecule. This compound features multiple functional groups, including hydroxyl, keto, and ester groups, as well as a furan ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl and keto groups, and the attachment of the furan-2-ylmethylamino and oxobutanoate moieties. Typical reaction conditions might include:

    Cyclization reactions: to form the core structure.

    Oxidation and reduction reactions: to introduce the hydroxyl and keto groups.

    Esterification reactions: to attach the oxobutanoate group.

    Amidation reactions: to introduce the furan-2-ylmethylamino group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up reactions from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group

Properties

Molecular Formula

C30H39NO8

Molecular Weight

541.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate

InChI

InChI=1S/C30H39NO8/c1-28-11-9-19(32)14-18(28)5-6-21-22-10-12-30(37,29(22,2)15-23(33)27(21)28)24(34)17-39-26(36)8-7-25(35)31-16-20-4-3-13-38-20/h3-4,13-14,21-23,27,33,37H,5-12,15-17H2,1-2H3,(H,31,35)/t21-,22-,23-,27+,28-,29-,30-/m0/s1

InChI Key

DDTAXRDPJOOUMZ-KZRSSFNRSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC5=CC=CO5)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC5=CC=CO5)O)C)O

Origin of Product

United States

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